N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide
Description
N-[3-(6-Methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide is a synthetic nitrobenzamide derivative characterized by a pyridazine ring substituted with a methanesulfonyl group at the 6-position and a phenyl ring linked to the nitrobenzamide moiety. The compound’s structure combines electron-withdrawing groups (nitro and methanesulfonyl) and aromatic heterocycles, which are often leveraged in medicinal chemistry for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-28(26,27)17-10-9-15(20-21-17)12-5-4-6-13(11-12)19-18(23)14-7-2-3-8-16(14)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOAOZSYANLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 3-chloropyridazine with a substituted aniline under basic conditions to form the desired pyridazine derivative . The nitro group is then introduced through nitration reactions, and the methanesulfonyl group is added via sulfonylation reactions using methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Methanesulfonyl chloride for sulfonylation reactions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase (PDE), which play a role in various physiological processes. The compound may also interact with other cellular targets, leading to its observed pharmacological effects .
Comparison with Similar Compounds
The compound shares structural homology with several nitrobenzamide derivatives reported in the literature. Below is a systematic comparison based on substituents, synthesis methods, and physicochemical properties.
Structural Analogues and Substituent Effects
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide (Compound 7g) Structure: Features a 2-nitrobenzamide core linked to a carbamothioyl-imidazolidinone moiety. Properties: Melting point 222–224°C, yield 50%. The nitro group enhances electrophilicity, while the imidazolidinone contributes to hydrogen-bonding capacity . Comparison: The absence of a pyridazine ring and methanesulfonyl group distinguishes it from the target compound, likely reducing its solubility and metabolic stability.
N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide
- Structure : Incorporates a thiadiazole ring instead of pyridazine.
- Properties : Developed as an anticonvulsant candidate. Quality control methods (e.g., HPLC, NMR) emphasize the importance of nitro group positioning for stability .
- Comparison : The thiadiazole ring may confer different electronic effects compared to the pyridazine-methanesulfonyl system, altering receptor binding.
Sodium 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-(methylsulfonyl)-2-nitrobenzamide Structure: Contains a methylsulfonyl group and nitrobenzamide but lacks the pyridazine ring. Properties: Used as a herbicide (acifluorfen sodium analog). The sulfonyl group enhances lipophilicity and bioavailability .
Key Observations :
- Methanesulfonyl vs. Other Sulfonyl Groups : The methanesulfonyl group in the target compound may improve solubility compared to bulkier sulfonamides (e.g., carbamothioyl derivatives) .
- Pyridazine vs. Heterocycles: Pyridazine’s electron-deficient nature could enhance interactions with aromatic residues in biological targets compared to thiadiazole or imidazolidinone .
- Synthetic Routes : Similar nitrobenzamides are synthesized via amide coupling (e.g., benzoyl chloride with amines) under inert atmospheres, with purification via silica gel chromatography .
Spectroscopic and Analytical Data
- NMR and IR Trends: Nitrobenzamides exhibit characteristic NO₂ stretching vibrations at ~1520–1350 cm⁻¹ (IR) and aromatic proton shifts at δ 7.5–8.5 ppm (¹H NMR). Methanesulfonyl groups typically show S=O stretches near 1350–1150 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions for nitrobenzamides, with fragmentation patterns dependent on substituents (e.g., loss of SO₂CH₃ in methanesulfonyl derivatives) .
Biological Activity
N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 342.35 g/mol
The structure features a nitro group and a methanesulfonyl pyridazine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in nucleophilic attack on biological macromolecules, leading to modulation of enzyme activity.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
Data Table of Biological Activities
Case Study 1: Antitumor Activity
In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC value of 15 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory potential using RAW 264.7 macrophages. Treatment with the compound resulted in a notable reduction in TNF-α production by approximately 40%, indicating its potential utility in managing inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
